molecular formula C18H25NO2 B5172910 (4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone

(4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone

Cat. No.: B5172910
M. Wt: 287.4 g/mol
InChI Key: DNESDGJZVCKNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group and a phenyloxan ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone typically involves the reaction of 4-methylpiperidine with 4-phenyloxan-4-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methanone
  • (4-Methylpiperidin-1-yl)-(4-methylphenyl)methanone

Uniqueness

(4-Methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-15-7-11-19(12-8-15)17(20)18(9-13-21-14-10-18)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNESDGJZVCKNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.